Methyl 2-hydroxyhexadecanoate

概要

説明

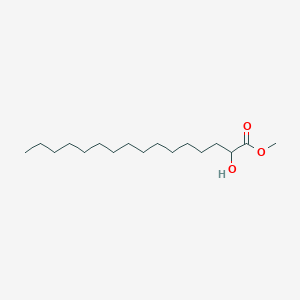

Methyl 2-hydroxyhexadecanoate is a compound that falls within the category of fatty acid methyl esters, which are often derived from natural sources and have various applications in the chemical, pharmaceutical, and materials science fields. The compound is characterized by the presence of a hydroxyl group on the second carbon of a hexadecanoate (palmitate) chain, which is esterified with methanol.

Synthesis Analysis

The synthesis of methyl 2-hydroxyhexadecanoate and related compounds has been explored through various methods. For instance, the synthesis of [2S-2-2H]- and [2R-2-2H]hexadecanoic acids involved the conversion of methyl(2R)-2-hydroxyhexadecanoate to the corresponding p-toluenesulphonate, followed by reduction and oxidation steps to achieve the desired deuterated hexadecanoic acids . Similarly, the synthesis of methyl 16-trideuteriohexadecanoate from methyl 7-oxo-16-heptadecenoate involved reduction and oxidative cleavage steps . These methods highlight the versatility of synthetic approaches to modify the structure of hydroxy fatty acids and introduce isotopic labels for research purposes.

Molecular Structure Analysis

The molecular structure of methyl 2-hydroxyhexadecanoate is characterized by the presence of a hydroxyl group at the second carbon of the fatty acid chain. This functional group introduces polarity and potential for hydrogen bonding, which can influence the compound's interfacial behavior and interactions with other molecules. For example, the behavior of methyl hydroxyhexadecanoates at the air/water interface was studied, showing that the position of the hydroxyl group significantly affects the molecule's interfacial properties .

Chemical Reactions Analysis

Methyl 2-hydroxyhexadecanoate can undergo various chemical reactions due to the presence of the hydroxyl and ester functional groups. For instance, the epoxidation of methyl 4-hydroxy-trans-2-hexadecenoate, a related compound, with m-chloroperbenzoic acid resulted in the formation of an epoxy derivative, demonstrating the reactivity of the allylic hydroxyl group in unsaturated esters . Additionally, the synthesis of racemic 9-methyl-10-hexadecenoic acid from methyl 10-hydroxydecanoate involved multiple steps, including protection of the hydroxyl group and a Wittig reaction, to introduce a methyl branch and a double bond into the fatty acid chain .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-hydroxyhexadecanoate and related compounds are influenced by their molecular weight, functional groups, and stereochemistry. For example, the synthesis and physico-mechanical studies of polymers derived from methyl ω-hydroxytetradecanoic acid revealed that the molecular weight of the polyester significantly affects its melting point, tensile properties, and thermal stability . The study of the metabolism of deuterated isomeric 6,7-dihydroxydodecanoic acids in yeast demonstrated the biochemical importance of hydroxy fatty acids and their derivatives, which can be involved in the production of bioactive compounds .

科学的研究の応用

Interfacial Behavior Studies : Kellner and Cadenhead (1979) investigated the behavior of methyl hydroxyhexadecanoates at the air/water interface. Their study compared the interfacial behavior of these compounds with their parent acids, shedding light on the interactions between different hydrophilic groups in simple molecules (Kellner & Cadenhead, 1979).

Synthesis and Characterization : Tulloch (1982) presented the synthesis of [2S-2-2H]- and [2R-2-2H]hexadecanoic acids. This included the conversion of Methyl(2R)-2-hydroxyhexadecanoate to various derivatives, demonstrating the compound's versatility in synthetic chemistry (Tulloch, 1982).

Gas Chromatography-Mass Spectrometry Applications : Mielniczuk et al. (1992) utilized 3-hydroxyhexadecanoic and 3-hydroxytetradecanoic acids for determining lipopolysaccharides in gas chromatography-mass spectrometry. This highlights the compound's utility in analytical chemistry, particularly in identifying bacterial components (Mielniczuk et al., 1992).

Biological Applications : In a study by Siddiqui et al. (1987), hydroxy acid methyl esters, including derivatives similar to Methyl 2-hydroxyhexadecanoate, were isolated from the leaves of Nerium odorum. This demonstrates the compound's relevance in natural product chemistry and potential biological applications (Siddiqui et al., 1987).

Lipid Analysis in Microorganisms : Knoche and Shively (1972) elucidated the structure of an ornithine-containing lipid from Thiobacillus thiooxidans, which involved the analysis of related hydroxy fatty acids. Such studies highlight the role of compounds like Methyl 2-hydroxyhexadecanoate in understanding microbial lipid structures (Knoche & Shively, 1972).

Safety And Hazards

特性

IUPAC Name |

methyl 2-hydroxyhexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(19)20-2/h16,18H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZITXGTIYKQBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337625 | |

| Record name | Methyl 2-hydroxyhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-hydroxyhexadecanoate | |

CAS RN |

16742-51-1 | |

| Record name | Methyl 2-hydroxyhexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracos-15-enamide](/img/structure/B93116.png)

![1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B93122.png)